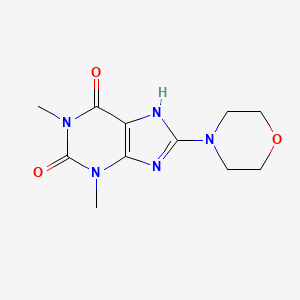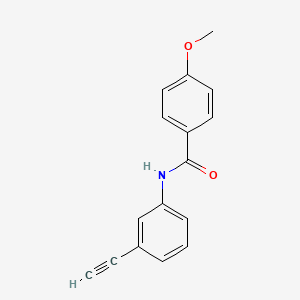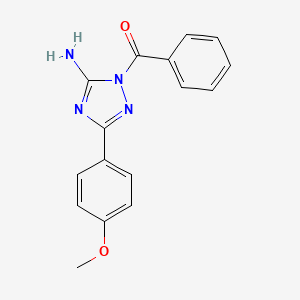![molecular formula C15H13ClN2O3 B5690881 N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide, also known as CLEN, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and repair. This inhibition leads to the disruption of these processes, which can result in cell death. The compound has been found to be particularly effective against cancer cells, which have a higher rate of DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide are primarily related to its mechanism of action. The compound has been found to induce cell death in cancer cells, which makes it a potential candidate for cancer treatment. Additionally, the compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide in lab experiments is its specificity. The compound has been found to target specific enzymes and cellular processes, which can make it useful in studying these processes. Additionally, the compound has been found to be effective against cancer cells, which can make it useful in cancer research.
One of the limitations of using N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide in lab experiments is its potential toxicity. The compound has been found to be toxic at high doses, which can limit its use in certain experiments. Additionally, the compound has been found to be unstable in certain conditions, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide. One potential direction is the development of new drugs based on the compound's mechanism of action. Additionally, the compound could be studied further for its potential use in the treatment of cancer and other diseases. Finally, research could be conducted to identify new compounds that are similar to N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide but with improved stability and reduced toxicity.
Conclusion:
In conclusion, N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide is a compound that has potential applications in various fields of research. Its mechanism of action affects certain biochemical and physiological processes, making it a potential candidate for drug development and cancer treatment. While the compound has advantages and limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 3-chloro-N-ethylpropan-1-amine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired compound as a white solid.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide has been found to have potential applications in various fields of research. One of the primary areas of research is in the development of new drugs. The compound has been found to have a mechanism of action that affects certain biochemical and physiological processes, which makes it a potential candidate for drug development. Additionally, the compound has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-3-4-11(10-12)8-9-17-15(19)13-6-1-2-7-14(13)18(20)21/h1-7,10H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDKJWSNSOIDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5690821.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)


![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)

